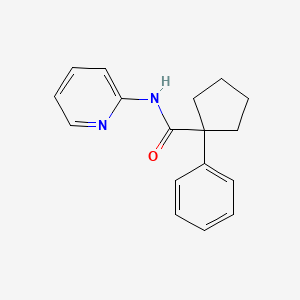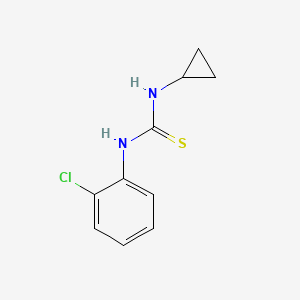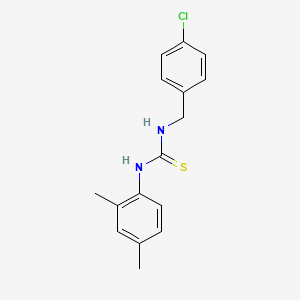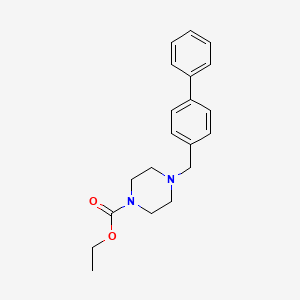
4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone, also known as EHQ, is a synthetic compound that has been extensively studied in scientific research. EHQ has shown promising results in various studies, making it a potential candidate for future research and development.
Wirkmechanismus
The mechanism of action of 4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone is not fully understood, but studies have shown that it acts as an inhibitor of various enzymes and pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been shown to inhibit the NF-kB pathway, a signaling pathway involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth. This compound has also been shown to reduce the production of inflammatory cytokines, which are involved in the development of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound has also shown promising results in various studies, making it a potential candidate for further research. One of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone. One potential direction is to study its effects in combination with other anticancer agents to enhance its efficacy. Another potential direction is to study its effects in different types of cancer to determine its potential as a broad-spectrum anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to design experiments to study its effects in more detail.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various studies. This compound has potential applications in cancer research and as an anti-inflammatory agent. This compound has various biochemical and physiological effects, including the induction of apoptosis and the inhibition of angiogenesis. While there are limitations to using this compound in lab experiments, its potential as a candidate for further research makes it an exciting area of study.
Synthesemethoden
4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone can be synthesized through a multistep reaction process. The first step involves the condensation of an ethyl acetoacetate with 2-methyl-3-aminoquinoline to form an intermediate compound. This intermediate compound is then reacted with butanone to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-(6-ethoxy-4-hydroxy-2-methyl-3-quinolinyl)-2-butanone has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is its use in cancer research. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. This compound has also shown potential as an anti-inflammatory agent and has been studied for its use in treating inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
6-ethoxy-2-methyl-3-(3-oxobutyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-4-20-12-6-8-15-14(9-12)16(19)13(11(3)17-15)7-5-10(2)18/h6,8-9H,4-5,7H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWDCWXEMFGSRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C(C2=O)CCC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5720131.png)




![8-chloro-7-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5720174.png)


![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5720201.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B5720213.png)
![3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5720219.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5720223.png)
![2-{2-bromo-4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-6-ethoxyphenoxy}acetamide](/img/structure/B5720230.png)